molecular formula C13H16O4 B13981727 1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid

1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid

Cat. No.: B13981727
M. Wt: 236.26 g/mol
InChI Key: HGBQIBMOSZECNU-UHFFFAOYSA-N
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Description

1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of cyclobutanecarboxylic acid, featuring methoxy and phenylmethoxy substituents

Preparation Methods

The synthesis of 1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with methanol and benzyl alcohol under acidic conditions to introduce the methoxy and phenylmethoxy groups, respectively. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

1-methoxy-3-phenylmethoxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O4/c1-16-13(12(14)15)7-11(8-13)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)

InChI Key

HGBQIBMOSZECNU-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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